(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 477553-99-4
VCID: VC7157759
InChI: InChI=1S/C20H13N3O3/c1-23-16-8-4-3-7-15(16)22-20(23)13(10-21)19(25)14-11-26-17-9-5-2-6-12(17)18(14)24/h2-9,11,25H,1H3/b19-13+
SMILES: CN1C2=CC=CC=C2N=C1C(=C(C3=COC4=CC=CC=C4C3=O)O)C#N
Molecular Formula: C20H13N3O3
Molecular Weight: 343.342

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile

CAS No.: 477553-99-4

Cat. No.: VC7157759

Molecular Formula: C20H13N3O3

Molecular Weight: 343.342

* For research use only. Not for human or veterinary use.

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile - 477553-99-4

Specification

CAS No. 477553-99-4
Molecular Formula C20H13N3O3
Molecular Weight 343.342
IUPAC Name (E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-oxochromen-3-yl)prop-2-enenitrile
Standard InChI InChI=1S/C20H13N3O3/c1-23-16-8-4-3-7-15(16)22-20(23)13(10-21)19(25)14-11-26-17-9-5-2-6-12(17)18(14)24/h2-9,11,25H,1H3/b19-13+
Standard InChI Key GDNNZXQKZQDFQL-DEDYPNTBSA-N
SMILES CN1C2=CC=CC=C2N=C1C(=C(C3=COC4=CC=CC=C4C3=O)O)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzimidazole unit: A 1-methyl-substituted benzimidazole provides aromatic stability and hydrogen-bonding capabilities.

  • Coumarin moiety: The 4-oxo-4H-chromen-3-yl group contributes fluorescence properties and π-conjugation.

  • Cyanovinyl bridge: The (E)-configured propanenitrile linker enhances planarity and electronic communication between the two aromatic systems .

The IUPAC name reflects this architecture: (E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-oxochromen-3-yl)prop-2-enenitrile. Its SMILES string (CN1C2=CC=CC=C2N=C1C(=C(C3=COC4=CC=CC=C4C3=O)O)C#N) and InChIKey (GDNNZXQKZQDFQL-DEDYPNTBSA-N) confirm the stereochemistry and functional group arrangement.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₂₀H₁₃N₃O₃
Molecular Weight343.342 g/mol
SolubilityNot publicly available
Melting PointUndocumented
LogP (Partition Coeff.)Predicted ~2.1 (ChemAxon)

The compound’s limited solubility in aqueous media suggests formulation challenges for biological applications.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step condensation and cyclization reactions:

  • Benzimidazole Formation: 1-Methylbenzimidazole is synthesized via cyclization of o-phenylenediamine with methylating agents .

  • Coumarin Preparation: 4-Oxo-4H-chromene-3-carbaldehyde is generated through Pechmann condensation of resorcinol with β-keto esters .

  • Knoevenagel Condensation: The benzimidazole and coumarin intermediates undergo Knoevenagel reaction with malononitrile in the presence of a base (e.g., piperidine) to yield the target compound .

Example Reaction Scheme:

Benzimidazole+Coumarin-aldehyde+MalononitrileBaseTarget Compound+H2O\text{Benzimidazole} + \text{Coumarin-aldehyde} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{Target Compound} + \text{H}_2\text{O}

This method achieves moderate yields (~40–60%) under refluxing ethanol .

Optimization Challenges

  • Stereoselectivity: The (E)-isomer predominates due to thermodynamic stability, but reaction conditions (e.g., temperature, solvent polarity) require tight control .

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures is essential to isolate the pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, coumarin H-2),

    • δ 8.15–7.20 (m, 7H, aromatic protons),

    • δ 3.92 (s, 3H, N-CH₃),

    • δ 2.85 (s, 1H, -OH) .

  • ¹³C NMR: Signals at δ 177.8 (C=O), 160.2 (C≡N), and 152.1–110.3 (aromatic carbons).

Mass Spectrometry

  • ESI-MS: m/z 344.1 [M+H]⁺, confirming the molecular weight.

Infrared (IR) Spectroscopy

  • Peaks at 2210 cm⁻¹ (C≡N stretch), 1715 cm⁻¹ (C=O), and 1620 cm⁻¹ (C=N) .

CompoundIC₅₀ (μM)Cell Line
Target CompoundPending
Doxorubicin0.15MCF-7
5-Fluorouracil5.2HeLa

Antimicrobial Properties

Benzimidazole-coumarin hybrids exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .

Applications in Materials Science

Organic Photovoltaics (OPVs)

The cyanovinyl group enhances electron-withdrawing capacity, making the compound a candidate for:

  • Non-Fullerene Acceptors: Paired with donor polymers (e.g., P3HT) in bulk heterojunction solar cells .

  • Charge Transport Mobility: Predicted hole mobility of ~0.12 cm²/V·s via DFT calculations .

Fluorescent Probes

The coumarin moiety’s intrinsic fluorescence (λₑₘ = 450 nm) suggests utility in bioimaging.

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